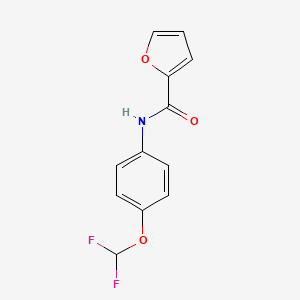
4,5'-Dimethylangelicin-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5’-Dimethylangelicin-NHS is a modified form of 4,5’-Dimethylangelicin, a carbofuran coumarin. This compound exhibits photochemical and photosensitivity properties, making it a potential photochemical agent . The NHS (N-hydroxysuccinimide) modification enhances its reactivity, particularly in biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Dimethylangelicin-NHS involves the modification of 4,5’-Dimethylangelicin with NHS. The general synthetic route includes the following steps:
Starting Material: 4,5’-Dimethylangelicin.
Activation: The hydroxyl groups of 4,5’-Dimethylangelicin are activated using NHS and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature
Industrial Production Methods
Industrial production methods for 4,5’-Dimethylangelicin-NHS are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4,5’-Dimethylangelicin-NHS undergoes several types of chemical reactions:
Photochemical Reactions: Upon irradiation at 365 nm, it exhibits high photoreactivity towards DNA, inhibiting DNA synthesis
Substitution Reactions: The NHS ester group allows it to react with primary amines, forming stable amide bonds.
Common Reagents and Conditions
Photochemical Reactions: UV light (365 nm).
Substitution Reactions: Primary amines, typically in aqueous or organic solvents.
Major Products Formed
Photochemical Reactions: DNA adducts.
Substitution Reactions: Amide derivatives
Applications De Recherche Scientifique
4,5’-Dimethylangelicin-NHS has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5’-Dimethylangelicin-NHS involves its photochemical properties:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5’-Dimethylangelicin: The parent compound without the NHS modification.
Other NHS Esters: Compounds like NHS-biotin and NHS-fluorescein, which are used for bioconjugation.
Uniqueness
4,5’-Dimethylangelicin-NHS is unique due to its dual functionality:
Photochemical Properties: High photoreactivity towards DNA.
Bioconjugation: NHS ester group allows for easy modification of biomolecules
Propriétés
Formule moléculaire |
C21H19NO7S |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C21H19NO7S/c1-11-9-19(26)28-21-13(11)3-4-15-20(21)14(12(2)27-15)10-30-8-7-18(25)29-22-16(23)5-6-17(22)24/h3-4,9H,5-8,10H2,1-2H3 |
Clé InChI |
OQZPARMWNHURPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


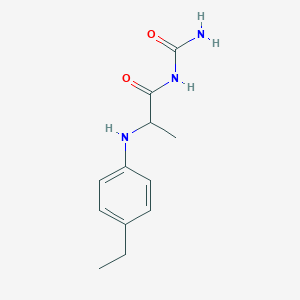

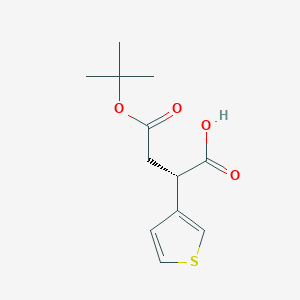
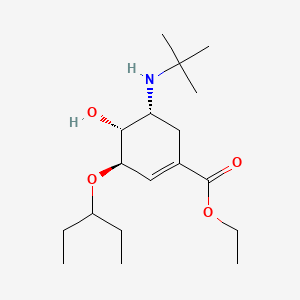
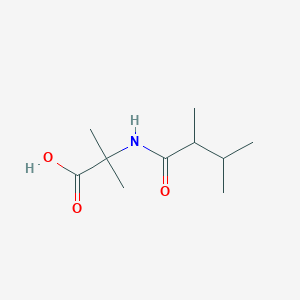
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
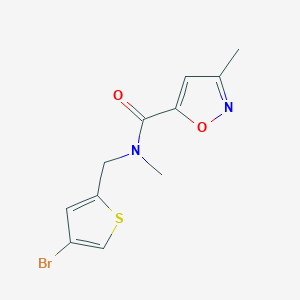

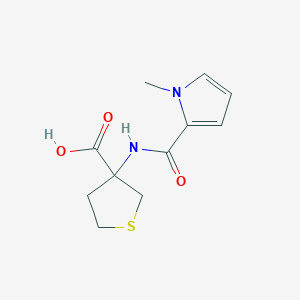
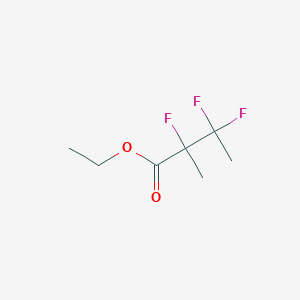
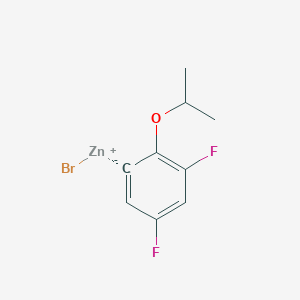
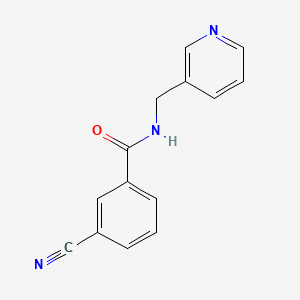
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
